molecular formula C13H14O3 B14647864 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one CAS No. 51865-36-2

5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one

Cat. No.: B14647864
CAS No.: 51865-36-2
M. Wt: 218.25 g/mol
InChI Key: JTSOMJPAPMFHRN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound features a furan ring substituted with a 4-methoxyphenyl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione: Known for its antioxidant properties.

    1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Studied for its potential therapeutic applications.

Uniqueness

5-(4-Methoxyphenyl)-3,3-dimethylfuran-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its furan ring and methoxyphenyl group contribute to its versatility in chemical reactions and its potential in various fields of research.

Properties

CAS No.

51865-36-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,3-dimethylfuran-2-one

InChI

InChI=1S/C13H14O3/c1-13(2)8-11(16-12(13)14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3

InChI Key

JTSOMJPAPMFHRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(OC1=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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